

The Historical Development of Droxicam: An In-depth Technical Guide

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Compound of Interest

Compound Name: Droxicam

Cat. No.: B1670963

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Executive Summary

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was developed as a prodrug of piroxicam. The rationale behind its development was to improve the gastrointestinal tolerance of piroxicam while maintaining its therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This technical guide provides a comprehensive overview of the historical development of **droxicam**, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and eventual market withdrawal in many countries due to concerns of hepatotoxicity.

Introduction and Rationale for Development

Piroxicam, a potent NSAID, has been widely used for the management of pain and inflammation. However, its use is associated with a significant risk of gastrointestinal adverse effects. **Droxicam** was designed to be a prodrug that is converted to piroxicam in the body, with the hypothesis that this would reduce direct contact of the active drug with the gastric mucosa and thereby improve its safety profile.^[1]

Synthesis of Droxicam

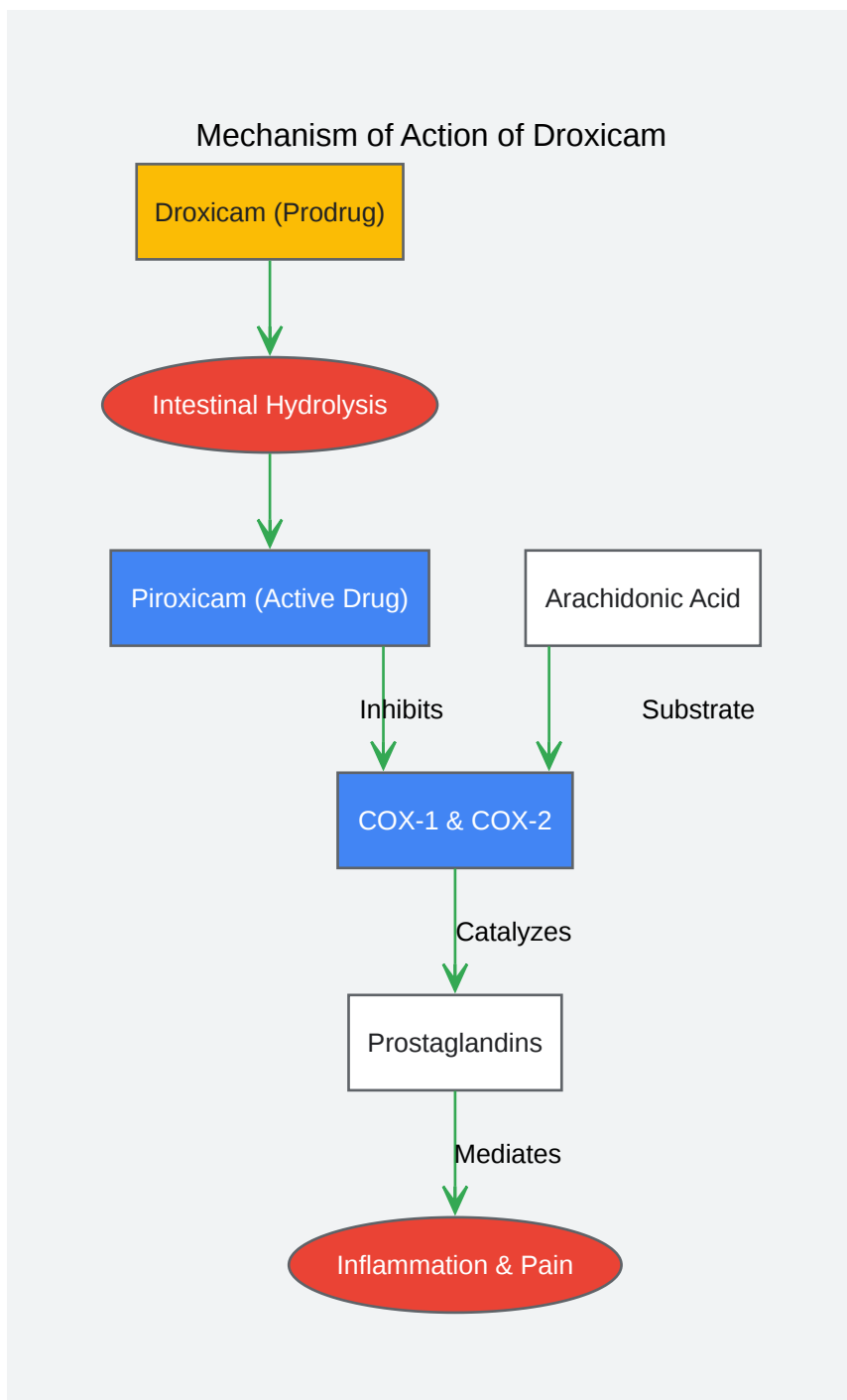
The synthesis of **droxicam** involves the reaction of 2-isocyanatopyridine with a heterocyclic compound. Specifically, when heated, phenyl pyridin-2-ylcarbamate decomposes to 2-

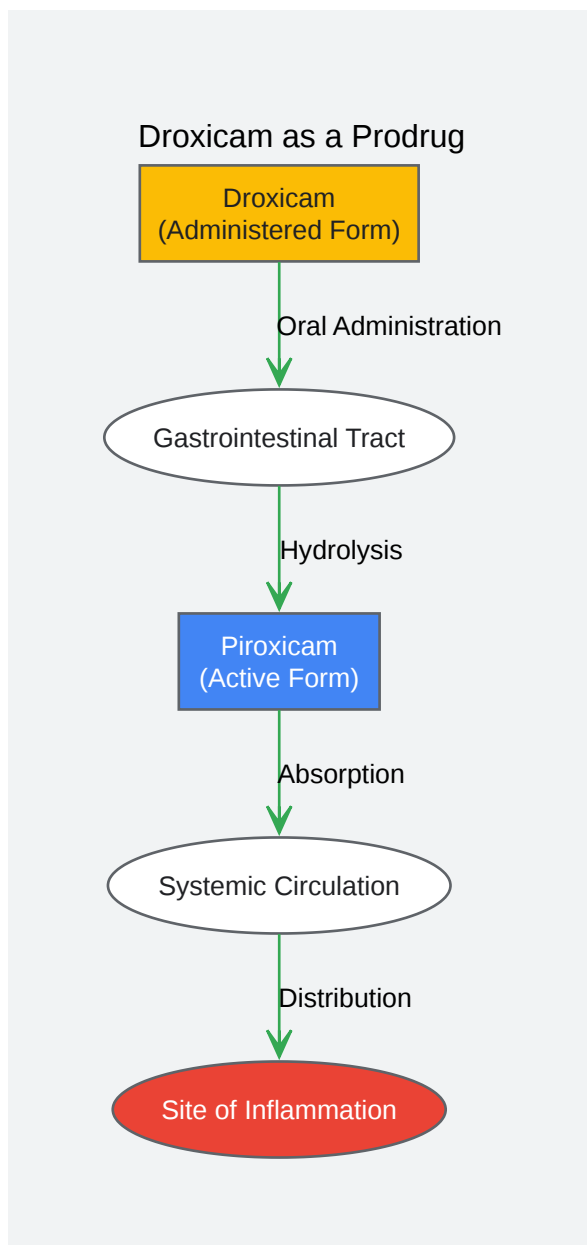
isocyanatopyridine, which then reacts with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide to yield **droxicam**.

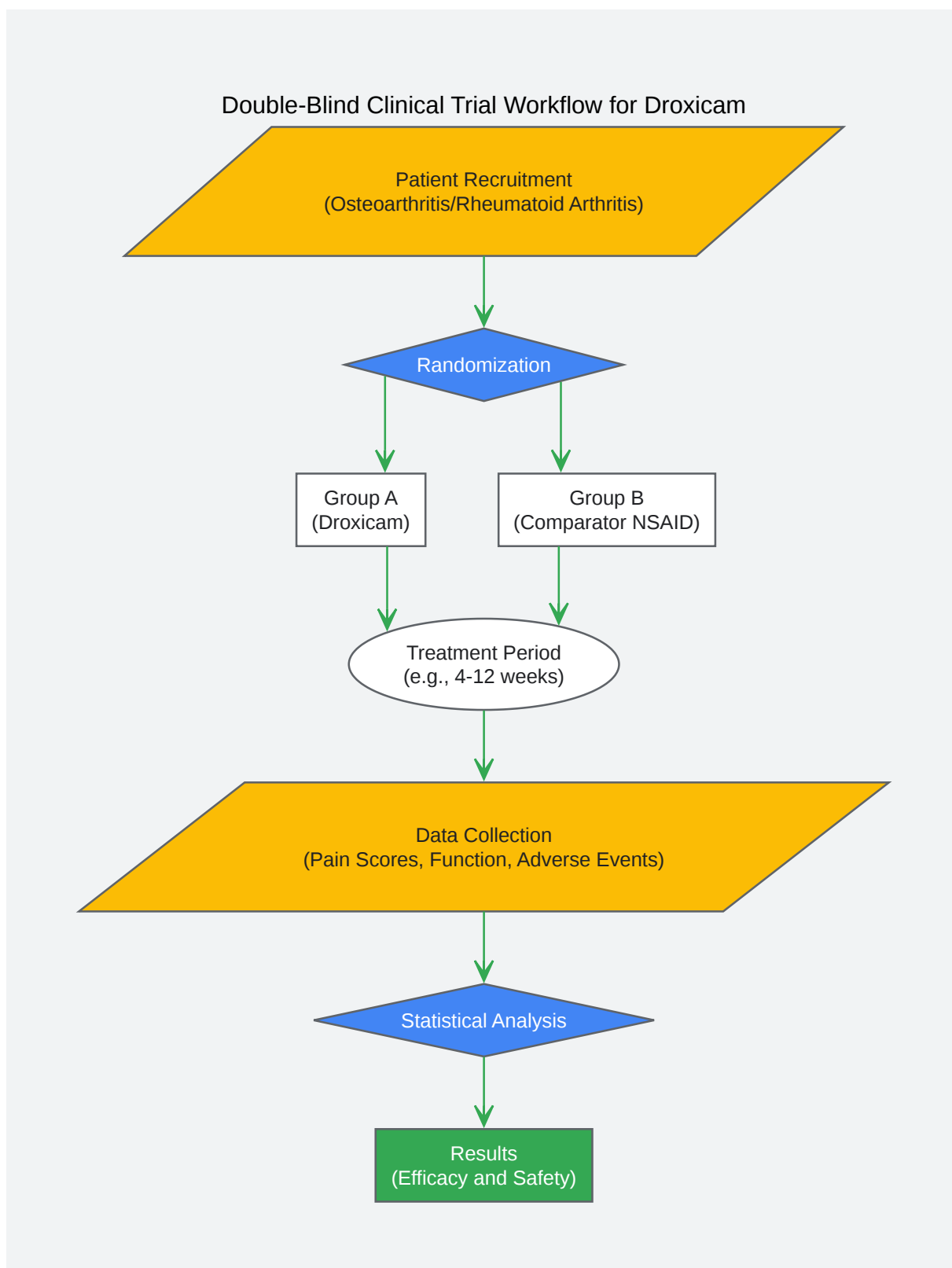
Mechanism of Action

Droxicam itself is pharmacologically inactive. After oral administration, it undergoes hydrolysis of its ester group in the intestine to form the active metabolite, piroxicam.^{[2][3]} Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.^{[2][3]} This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of Droxicam's Action







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